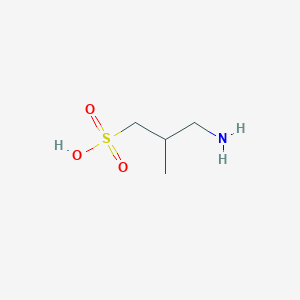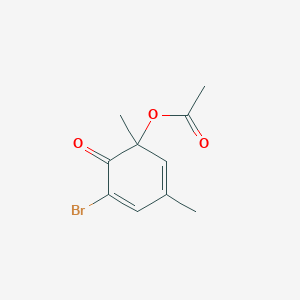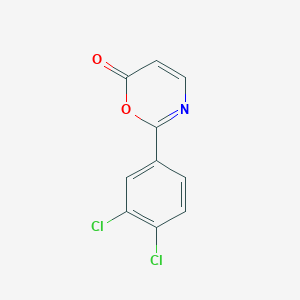![molecular formula C16H6N8O8S4 B14363351 5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole CAS No. 93269-48-8](/img/structure/B14363351.png)
5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole core with two dinitrophenyl sulfanyl groups attached, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenyl sulfanyl derivatives with thiadiazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules can be explored for applications in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for further investigation in medicinal chemistry.
Industry: Its properties could be harnessed for the development of new materials with specific functionalities, such as sensors or catalysts.
作用機序
The mechanism by which 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole exerts its effects involves interactions with molecular targets and pathways. The compound’s dinitrophenyl groups can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The thiadiazole core may also play a role in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2,2’- (5,5’- (1,4-phenylene)bis (1H-tetrazole-5,1-diyl))bis-N- (2,4-dinitrophenyl) acetamides: This compound shares structural similarities with 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole and exhibits similar chemical properties.
2,4-Dinitrophenyl oxalate:
Uniqueness
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole stands out due to its specific combination of dinitrophenyl sulfanyl groups and a thiadiazole core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
| 93269-48-8 | |
分子式 |
C16H6N8O8S4 |
分子量 |
566.5 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)sulfanyl-5-[5-(2,4-dinitrophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H6N8O8S4/c25-21(26)7-1-3-11(9(5-7)23(29)30)33-15-19-17-13(35-15)14-18-20-16(36-14)34-12-4-2-8(22(27)28)6-10(12)24(31)32/h1-6H |
InChIキー |
NTRBABKJSHUGON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)C3=NN=C(S3)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)


![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)

